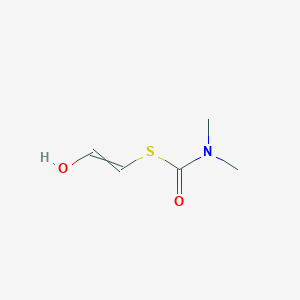![molecular formula C12H24O3Si B14199039 8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 847232-55-7](/img/structure/B14199039.png)
8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[45]decan-8-ol is a chemical compound known for its unique structure and properties It belongs to the class of spiro compounds, which are characterized by a spiro-connected cyclic system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol typically involves the reaction of a suitable precursor with trimethylsilyl reagents. One common method includes the use of 1,4-dioxaspiro[4.5]decan-8-one as a starting material, which undergoes a reaction with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The spiro structure provides rigidity, which can influence the compound’s binding to enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol
- 1,4-Dioxaspiro[4.5]decan-8-ol
Uniqueness
8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties compared to its analogs. This group enhances the compound’s stability and reactivity, making it valuable in various synthetic applications.
Propriétés
Numéro CAS |
847232-55-7 |
|---|---|
Formule moléculaire |
C12H24O3Si |
Poids moléculaire |
244.40 g/mol |
Nom IUPAC |
8-(trimethylsilylmethyl)-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C12H24O3Si/c1-16(2,3)10-11(13)4-6-12(7-5-11)14-8-9-15-12/h13H,4-10H2,1-3H3 |
Clé InChI |
QYZJIZQUAXVAEZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC1(CCC2(CC1)OCCO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198960.png)
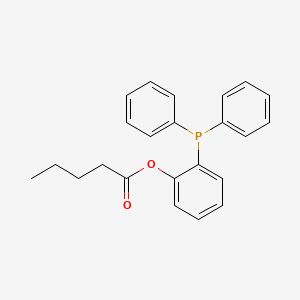
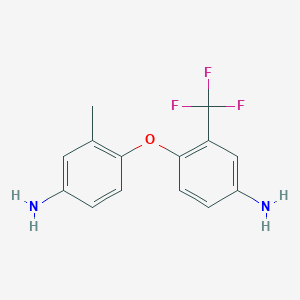

![5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol](/img/structure/B14198994.png)
![6-Bromo-4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B14199001.png)
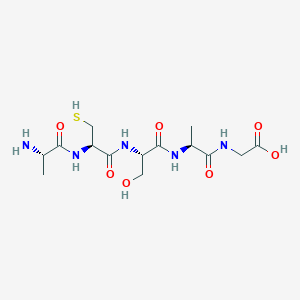
![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14199017.png)
![1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14199018.png)
![[2-(Dodecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14199020.png)
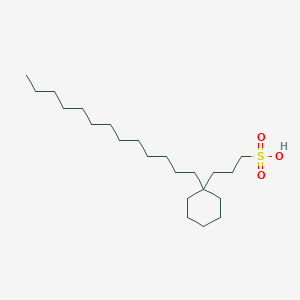
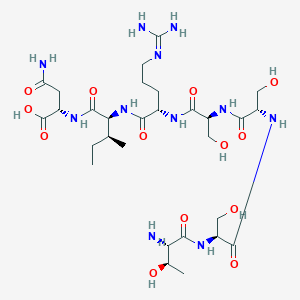
![4-[(E)-{[4-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl]benzaldehyde](/img/structure/B14199026.png)
